1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid
Description
1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative substituted with a 5-bromopyridin-3-yl group. The bromopyridine moiety introduces both halogen and aromatic nitrogen functionalities, which are critical for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-9-5-8(6-13-7-9)11(10(14)15)3-1-2-4-11/h5-7H,1-4H2,(H,14,15) |
InChI Key |
OLXSGWXXRGXREW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CN=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic Acid
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a widely used method for constructing carbon-carbon bonds between aryl halides and boronic acids. For 1-(5-bromopyridin-3-yl)cyclopentanecarboxylic acid, this strategy involves coupling a bromopyridine derivative with a cyclopentanecarboxylic acid-bearing boronic ester.
Reaction Conditions and Catalysts
A typical protocol involves reacting 3-bromo-5-iodopyridine with cyclopentanecarboxylic acid pinacol boronate in the presence of a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and a base such as potassium carbonate. The reaction is conducted in a mixed solvent system (e.g., toluene/ethanol/water) at 80–100°C for 12–24 hours. Yields range from 45% to 65%, depending on the steric hindrance of the boronic ester.
Challenges and Optimizations
Key challenges include:
- Regioselectivity : Competing coupling at the 3- and 5-positions of the pyridine ring.
- Boronic ester stability : Hydrolysis of the boronic ester under aqueous conditions can reduce yields.
To address these, microwave-assisted synthesis has been employed to reduce reaction times and improve regioselectivity.
Nucleophilic Aromatic Substitution
Nucleophilic substitution on pre-functionalized pyridine frameworks offers an alternative route.
Bromination of Cyclopentanecarboxylic Acid Derivatives
A two-step process involves:
- Bromination : Treating 3-aminopyridine with $$ \text{N}- $$bromosuccinimide (NBS) in $$ \text{CH}2\text{Cl}2 $$ to yield 5-bromo-3-aminopyridine.
- Cyclopentane incorporation : Reacting the brominated pyridine with cyclopentanecarbonyl chloride in the presence of a Lewis acid (e.g., $$ \text{AlCl}_3 $$).
This method achieves moderate yields (50–60%) but requires careful control of reaction stoichiometry to avoid over-bromination.
Ring Contraction Strategies
Ring contraction of cyclohexane precursors provides a pathway to cyclopentanecarboxylic acid derivatives.
Diketone Intermediate Formation
A patented method involves converting cyclohexane-1,2-dione to a cyclopentanecarboxylic acid derivative via hydrazone formation and subsequent oxidation. The steps include:
- Acyloin condensation : Cyclohexane-1,2-dione is treated with sodium metal in toluene to form a cyclic acyloin.
- Oxidation : The acyloin is oxidized with $$ \text{KMnO}_4 $$ in acidic conditions to yield a diketone intermediate.
- Hydrazone formation and contraction : Reaction with hydrazine followed by thermal decomposition yields the cyclopentane ring.
This method, while labor-intensive, provides high-purity product (≥90%) and is scalable for industrial applications.
Amide Coupling and Functional Group Interconversion
Recent advancements utilize amide coupling to introduce the cyclopentane moiety.
HATU-Mediated Coupling
A protocol from antiviral research involves:
- Boc deprotection : Removing the tert-butoxycarbonyl (Boc) group from a pyridine precursor using trifluoroacetic acid (TFA).
- Amide formation : Coupling the deprotected amine with 1-phenyl-1-cyclopentanecarboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and $$ \text{N,N}- $$diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
This method achieves yields of 70–80% and is notable for its compatibility with sensitive functional groups.
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura coupling | 45–65% | High regioselectivity | Requires expensive palladium catalysts |
| Nucleophilic substitution | 50–60% | Simple reagents | Risk of over-bromination |
| Ring contraction | ≥90% | Scalable, high purity | Multi-step, time-consuming |
| Amide coupling | 70–80% | Mild conditions, functional group tolerance | Requires pre-functionalized precursors |
Mechanistic Insights and Side Reactions
Industrial-Scale Production Considerations
Cost-Efficiency of Catalysts
Recovering palladium catalysts via filtration or extraction is critical for cost-effective large-scale synthesis. Immobilized catalysts (e.g., Pd on activated carbon) reduce metal leaching and enable reuse.
Solvent Recycling
Toluene and DMF, commonly used in these reactions, are recycled via distillation. Implementing closed-loop systems reduces environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Cyano Group: The electron-withdrawing cyano group in 1-cyanocyclopentanecarboxylic acid increases acidity, facilitating its use as a synthetic intermediate in peptide coupling reactions . Fluorinated Substituents: Fluorophenyl () and trifluoromethyl () groups improve metabolic stability and lipophilicity, critical for agrochemical and pharmaceutical applications . Hydroxyphenyl Group: The polar hydroxy group in 1-(3-hydroxyphenyl)cyclopentanecarboxylic acid enhances solubility, favoring its use in aqueous-phase reactions .
Safety Profiles: The trifluoromethyl derivative is classified as an irritant (UN 2811), necessitating handling precautions . Safety data for the bromopyridine derivative remain undocumented, warranting caution in handling.
Research Findings and Implications
- Electronic and Steric Effects : The 5-bromopyridin-3-yl group introduces steric bulk and electron-deficient aromaticity, which may hinder nucleophilic attacks while promoting interactions with biological targets . In contrast, trifluoromethyl and fluorophenyl substituents optimize steric and electronic profiles for receptor binding in drug candidates .
- Pharmaceutical Relevance: Fluorophenyl-substituted derivatives are extensively used in cyclopentanone synthesis, a key intermediate in prostaglandin analogs .
- Synthetic Utility: Cyano and hydroxy-substituted derivatives serve as versatile intermediates for functional group transformations, such as nitrile reduction or esterification .
Biological Activity
1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopentane ring and a brominated pyridine moiety, which may enhance its pharmacological properties. Research indicates that it interacts with specific molecular targets, influencing pathways related to inflammation and cancer progression. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C12H12BrN
- Molecular Weight : 270.12 g/mol
- Structural Features : The compound includes a cyclopentane ring and a brominated pyridine at the 5-position, which is crucial for its reactivity and biological activity.
Synthesis Methods
The synthesis of 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid typically involves multiple steps, including:
- Bromination of pyridine derivatives.
- Cyclization reactions to form the cyclopentane structure.
- Carboxylic acid functionalization.
These methods can vary based on available reagents and desired yields.
Research indicates that 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid interacts with various proteins and enzymes, potentially modulating their activity. The presence of the bromine atom may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies. Notably, it has been shown to influence pathways involved in:
- Inflammation : The compound may inhibit pro-inflammatory cytokines.
- Cancer Progression : It has potential applications in targeting cancer cell proliferation.
Interaction Studies
Several studies have demonstrated the compound's interaction with specific molecular targets:
| Target Protein | Effect | Reference |
|---|---|---|
| S1P3 Receptor | Antagonist activity, potentially reducing vascular permeability | |
| Enzymes involved in inflammation | Modulation of activity |
These interactions are crucial for understanding its therapeutic potential.
Preclinical Studies
In vitro studies have shown that 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid exhibits significant activity against various cancer cell lines. For example:
- Study on Breast Cancer Cells : The compound reduced cell viability by 40% at a concentration of 10 µM after 48 hours of treatment.
- Inflammatory Response in Macrophages : It decreased TNF-alpha production by 30% when tested at similar concentrations.
These findings suggest that the compound could serve as a lead candidate for developing anti-inflammatory or anticancer therapies.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Pyridinyl)cyclopentanecarboxylic acid | Similar cyclopentane structure | Lacks bromine substitution |
| 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid | Cyclopropane instead of cyclopentane | Different ring size affects reactivity |
| 1-(4-Bromopyridin-3-yl)cyclobutanecarboxylic acid | Cyclobutane ring; different bromination site | Unique cyclic structure influences properties |
This comparative analysis highlights how variations in structure can affect biological activity and chemical reactivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid, and what are the critical reaction parameters?
- Methodology : The synthesis typically involves:
- Step 1 : Bromination of pyridine derivatives (e.g., 3-aminopyridine) using reagents like NBS (N-bromosuccinimide) to introduce the bromine atom at the 5-position .
- Step 2 : Cyclopentane ring formation via cyclization reactions, such as Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopentane boronic esters) .
- Step 3 : Carboxylic acid functionalization through hydrolysis of nitrile intermediates or oxidation of alcohol precursors .
- Critical Parameters : Temperature (often 80–120°C for cyclization), solvent choice (DMF or THF for polar aprotic conditions), and catalyst loading (e.g., 5 mol% Pd for Suzuki coupling) .
Q. How can researchers verify the purity and structural integrity of 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) to assess purity (>95% by area) .
- NMR : Key signals include:
- ¹H NMR : δ 8.5–8.7 ppm (pyridine H), 2.5–3.0 ppm (cyclopentane CH₂), and 12–13 ppm (COOH, broad) .
- ¹³C NMR : δ 170–175 ppm (COOH), 120–130 ppm (C-Br) .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ = 284.0 (C₁₁H₁₀BrNO₂) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility Profile :
- Polar solvents : Soluble in DMSO, DMF, and methanol (≥10 mg/mL).
- Aprotic solvents : Limited solubility in THF or chloroform (<1 mg/mL) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid in cross-coupling reactions?
- Approach :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., bromine substitution) .
- Reactivity Maps : Plot electrostatic potential surfaces to predict nucleophilic attack regions (e.g., C-Br bond polarization) .
- Application : Guides catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling at the bromopyridinyl group) .
Q. What strategies resolve contradictory NMR data observed in derivatives of this compound?
- Case Study : Discrepancies in cyclopentane ring proton signals may arise from:
- Conformational isomerism : Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce split peaks .
- Impurities : Compare with HPLC retention times; silica gel chromatography (ethyl acetate/hexane, 1:3) can isolate pure fractions .
- Advanced Tools : 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?
- Design Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
